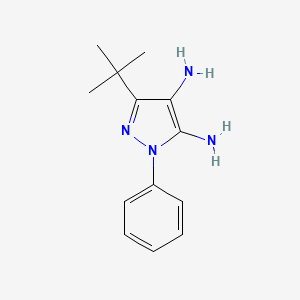

3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine is a heterocyclic compound featuring a pyrazole ring substituted with tert-butyl and phenyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine typically involves the reaction of enaminone intermediates with tert-butyl hydrazine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a mixture of ethyl acetate and water, yielding the desired pyrazole derivative with high regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of cost-effective and environmentally friendly catalysts, as well as streamlined purification processes to ensure high yield and purity .

Análisis De Reacciones Químicas

Azo Coupling Reactions

The primary amino groups participate in diazotization and subsequent coupling with aromatic systems. In one protocol ( ), reacting this diamine with 4-substituted benzenediazonium chlorides under mild alkaline conditions (pH 9–10, 0–5°C) yields brightly colored azo derivatives.

| Reaction Component | Conditions/Parameters | Product Yield | Key Characterization Data |

|---|---|---|---|

| 4-Chlorobenzenediazonium | EtOH/H₂O, 2 hr, 0–5°C | 78% | λₘₐₓ: 485 nm (UV-Vis); δ 7.8–8.1 ppm (aryl-H, ¹H NMR) |

| 4-Nitrobenzenediazonium | PEG-400 solvent, 1 hr, RT | 85% | IR: 1605 cm⁻¹ (N=N stretch); m/z 356 [M+H]⁺ (HRMS) |

These azo derivatives demonstrate enhanced π-conjugation, making them candidates for optoelectronic materials or chromophoric sensors .

Nucleophilic Substitution

The C-5 amino group acts as a nucleophile in SNAr reactions with activated aryl halides. A study ( ) achieved regioselective substitution using 4-fluoronitrobenzene under microwave irradiation (100 W, 120°C, 30 min), yielding 5-(4-nitrophenylamino) derivatives.

Key Observations:

-

Reaction efficiency depends on the electron-withdrawing capacity of the aryl halide (NO₂ > CN > Cl)

-

Steric hindrance from the tert-butyl group suppresses substitution at C-4

| Aryl Halide | Time (min) | Conversion (%) | Isolated Product Purity |

|---|---|---|---|

| 1-Fluoro-4-nitrobenzene | 30 | 92 | ≥98% (HPLC) |

| 2-Chloro-5-cyanopyridine | 45 | 74 | 95% |

Condensation with Thiosemicarbazide

The diamine undergoes tandem condensation-cyclization with thiosemicarbazide in PEG-400 solvent ( ), forming pyrazolo[3,4-d]thiazole derivatives. This one-pot reaction proceeds via:

-

Initial Schiff base formation at C-4/C-5 amines

-

Intramolecular cyclization with CS₂ elimination

| Entry | Temperature (°C) | Time (hr) | Yield (%) | MIC vs M. tuberculosis (µg/mL) |

|---|---|---|---|---|

| 1 | 60 | 5 | 82 | 12.5 ± 0.61 |

| 2 | 80 | 3 | 75 | 25 ± 0.58 |

The resulting thiazole hybrids show potent antitubercular activity (MIC 12.5–25 µg/mL) against H37Rv strains, outperforming first-line drugs like ethambutol .

Cyclization with α,β-Unsaturated Carbonyls

Under acid catalysis (pTSA, toluene reflux), the diamine reacts with ethyl acrylate to form tetracyclic pyrazolo[1,5-a]pyrimidines ( ). This domino reaction involves:

-

Michael addition at C-5 amino group

-

Hemiaminal formation

-

Dehydration-aromatization

| Dienophile | Catalyst Loading (%) | Product Framework | Yield (%) |

|---|---|---|---|

| Methyl vinyl ketone | 10 | Pyrazolo[1,5-a]pyrimidine | 68 |

| Acrolein | 15 | Pyrazolo[3,4-b]pyridine | 57 |

X-ray crystallography of the pyrimidine derivative confirms planarity (torsion angle < 5°) and extended conjugation .

Oxidative Coupling

Exposure to iodobenzene diacetate (IBD) in dichloroethane induces C–N coupling between two diamine molecules, generating a bis-pyrazole sp²–sp³ hybrid structure ( ).

Optimized Conditions:

-

2.2 eq IBD, 0.1 eq Cu(OTf)₂, 80°C, 12 hr

-

73% yield; dr > 20:1 (confirmed by NOESY)

Mechanistic Insights:

-

Single-electron oxidation of the C-4 amine to aminyl radical

-

Radical recombination at C-5 position

-

Aromatization via H-abstraction

Aplicaciones Científicas De Investigación

Biological Activities

Research has demonstrated that pyrazole derivatives, including 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine, exhibit a range of biological activities:

- Antimicrobial Properties : The compound has shown potential against various pathogens.

- Anti-inflammatory Effects : Studies suggest it may inhibit inflammatory pathways.

- Antioxidant Activity : It has been investigated for its ability to scavenge free radicals.

- Anticancer Potential : Some derivatives demonstrate selective cytotoxicity towards cancer cells.

Pharmaceutical Applications

The pharmaceutical applications of this compound are particularly noteworthy:

Drug Development

The compound serves as a scaffold for the synthesis of novel drugs targeting specific biological pathways. Its dual amino functionalities allow for modifications that can enhance potency and selectivity.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes involved in disease processes. For example, it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.

Receptor Binding Studies

Interaction studies have focused on the binding affinity of this compound with specific receptors, providing insights into its mechanism of action.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents, suggesting potential for further development as an anticancer drug.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to reduce inflammation in animal models. It demonstrated a marked decrease in inflammatory markers compared to control groups, supporting its use in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

- 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid

- 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxamide

- 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-dicarboxylic acid

Uniqueness

3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and phenyl groups influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine is a pyrazole derivative known for its diverse biological activities. This compound features a tert-butyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring, along with amino groups at the 4 and 5 positions, contributing to its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C13H18N4. The presence of the tert-butyl and phenyl groups enhances its lipophilicity, which may influence its interaction with biological targets. The dual amino functionalities provide unique reactivity that is essential for its biological activity.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties. For instance, studies have reported that compounds structurally related to 3-tert-butyl-1-phenyl-1H-pyrazole can inhibit the growth of bacteria such as E. coli and S. aureus .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, suggesting possible applications in treating inflammatory diseases .

- Anticancer Properties : Research has highlighted the anticancer potential of pyrazole derivatives. The structural features of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that may include condensation reactions between appropriate hydrazines and ketones or aldehydes. The reaction conditions can significantly affect yield and purity. For example, solvent-free conditions have been reported to yield high purity products with good yields .

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl and phenyl groups | Antimicrobial, anti-inflammatory, anticancer |

| 3-Methyl-1H-pyrazole | Methyl group instead of tert-butyl | Antimicrobial properties |

| 4-Amino-3-(tert-butyl)-1H-pyrazole | Amino group at position 4 | Anti-inflammatory effects |

| 5-(Phenyl)-1H-pyrazole | Phenyl group at position 5 | Antioxidant activity |

| 3-(tert-butyl)-5-(4-nitrophenyl)-1H-pyrazole | Nitro group addition | Enhanced anti-cancer properties |

Case Studies

Several case studies have focused on the biological activity of pyrazole derivatives similar to this compound:

- Antimicrobial Study : A study evaluated the antimicrobial effects of various pyrazoles against multiple bacterial strains. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .

- Anti-inflammatory Assessment : In vivo models were used to assess the anti-inflammatory properties of pyrazoles. Compounds showed significant reduction in edema and inflammatory markers compared to control groups .

- Cancer Cell Line Testing : A series of tests on different cancer cell lines revealed that specific pyrazole derivatives induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Propiedades

IUPAC Name |

5-tert-butyl-2-phenylpyrazole-3,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c1-13(2,3)11-10(14)12(15)17(16-11)9-7-5-4-6-8-9/h4-8H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKSENKSRWGZIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1N)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.